molecular formula C2H4F3NO2S B1353854 N-Methyltrifluoromethanesulfonamide CAS No. 34310-29-7

N-Methyltrifluoromethanesulfonamide

Cat. No.: B1353854
CAS No.: 34310-29-7
M. Wt: 163.12 g/mol
InChI Key: IJOCNCZJDBTBIP-UHFFFAOYSA-N
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Description

Contextualizing N-Methyltrifluoromethanesulfonamide within Perfluorinated Sulfonamide Chemistry

This compound belongs to the class of per- and polyfluoroalkyl substances (PFAS), specifically the perfluoroalkanesulfonamides. ewg.org This class of compounds is characterized by a perfluoroalkyl chain attached to a sulfonamide group. ewg.orgaccustandard.com The general structure of perfluoroalkanesulfonamides is RfSO2NR'R'', where Rf is a perfluoroalkyl group. In the case of this compound, the Rf group is a trifluoromethyl group (CF3) and the nitrogen is substituted with one methyl group and one hydrogen atom.

Perfluorinated sulfonamides, including N-methylated derivatives like N-Methylperfluorooctanesulfonamide (NMeFOSA), have been noted for their use in various industrial applications, such as in the formulation of non-stick and stain-repellent coatings. ewg.org Structurally, triflamides, such as this compound, are considered intermediates between carboxamides and non-fluorinated sulfonamides with respect to the planarity of the amino group. researchgate.net The primary synthetic route to these compounds involves the reaction of the corresponding perfluoroalkylsulfonyl fluorides with ammonia (B1221849) or amines. researchgate.net

Historical Perspective of N-Trifluoromethanesulfonamides (TfNHR) in Organic Synthesis

Over the last few decades, N-Trifluoromethanesulfonamides (TfNHR) have gained widespread application in organic synthesis. researchgate.netmdpi.com Their utility stems from their roles as reagents, catalysts, and additives that can significantly alter the reactivity and biological activity of a wide range of molecules. researchgate.netmdpi.com The growing interest in the chemistry of triflamide and its derivatives is evidenced by several early reviews on the topic. researchgate.netmdpi.com

These compounds are recognized for their high NH-acidity, a direct consequence of the potent electron-withdrawing trifluoromethanesulfonyl (triflyl) group. researchgate.netmdpi.com This acidity, coupled with low nucleophilicity, allows triflamides to be employed in a diverse array of organic reactions. researchgate.net For instance, they have been utilized as catalysts in fundamental organic reactions such as the Michael, Friedel-Crafts, Diels-Alder, and Mannich reactions. mdpi.com

Significance of the Triflyl Group in Modulating Chemical Properties

The triflyl group (CF3SO2), a functional group with the systematic name trifluoromethanesulfonyl group, is a key determinant of the chemical properties of this compound. researchgate.netwikipedia.org It is a powerful electron-withdrawing group, which is responsible for the pronounced NH-acidity of triflamides. researchgate.net For comparison, the pKa in water for triflamide (TfNH2) is 6.33, while that of bis(trifluoromethanesulfonyl)imide (Tf2NH) is 2.8, highlighting the significant acidifying effect of the triflyl group. mdpi.com

This high acidity and the ability to form strong intra- and intermolecular hydrogen bonds contribute to their specific catalytic activity. researchgate.net The triflyl group also imparts lipophilicity to the molecules. researchgate.net Furthermore, the stability of the corresponding triflate anion (CF3SO3-) is a result of resonance stabilization, which delocalizes the negative charge over the three oxygen atoms, and the strong electron-withdrawing nature of the trifluoromethyl group. wikipedia.org This stability makes the triflate group an excellent leaving group in nucleophilic substitution reactions. wikipedia.org The unique reactivity of triflamides compared to their non-fluorinated counterparts is exemplified in reactions like oxidative sulfamidation of alkenes, where triflamide leads to bis-triflamidation products, while non-fluorinated sulfonamides typically result in aziridination. nih.gov

Overview of Research Trajectories for this compound

Current research on this compound and related triflamides continues to explore their synthetic utility and unique reactivity. One area of focus is their application as a source of nitrogen in C-amination (sulfonamidation) reactions, yielding valuable building blocks for organic synthesis, catalysts, and ligands for metal complex catalysis. mdpi.com

The distinct reactivity of triflamide compared to alkyl- or arylsulfonamides remains a subject of investigation. researchgate.net This includes its inertness towards strong electrophiles that readily react with other sulfonamides and the different reaction pathways observed with alkenes under the same oxidative conditions. researchgate.net Theoretical studies have been employed to understand these differences in reactivity, for instance, in the oxidative sulfamidation of alkenes. nih.gov The development of new synthetic methods, such as one-pot syntheses for related complex structures, indicates an ongoing effort to expand the chemical toolbox based on triflamide derivatives. researchgate.net Additionally, N-substituted trifluoromethanesulfonamides are being investigated for their potential in creating novel materials and bioactive molecules, including their use in synthesizing N-glycosyl triflamides. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1-trifluoro-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4F3NO2S/c1-6-9(7,8)2(3,4)5/h6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOCNCZJDBTBIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60500177
Record name 1,1,1-Trifluoro-N-methylmethanesulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34310-29-7
Record name 1,1,1-Trifluoro-N-methylmethanesulfonamide
Source EPA DSSTox
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Record name 1,1,1-trifluoro-N-methyl-methanesulfonamide
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Synthetic Methodologies for N Methyltrifluoromethanesulfonamide and Its Derivatives

Established Synthetic Pathways

Traditional methods for the synthesis of N-alkyltrifluoromethanesulfonamides have been well-documented, providing reliable routes to these compounds. These methods often involve the reaction of a highly reactive trifluoromethanesulfonylating agent with a primary amine.

One of the most direct methods for the preparation of N-methyltrifluoromethanesulfonamide involves the reaction of methylamine (B109427) with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). nih.gov Trifluoromethanesulfonic anhydride is a powerful electrophile, readily reacting with nucleophiles such as primary amines. nih.gov The reaction proceeds via the nucleophilic attack of the methylamine nitrogen on one of the sulfur atoms of the anhydride, leading to the displacement of a trifluoromethanesulfonate leaving group and the formation of the desired sulfonamide. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the trifluoromethanesulfonic acid byproduct.

The general scheme for this reaction is as follows:

CH₃NH₂ + (CF₃SO₂)₂O → CH₃NHSO₂CF₃ + CF₃SO₃H

Due to the high reactivity of trifluoromethanesulfonic anhydride, this reaction is often performed at low temperatures to control the reaction rate and minimize side reactions. mdpi.com The choice of solvent and base is crucial for achieving high yields and purity.

ReactantsReagentsProductKey Features
MethylamineTrifluoromethanesulfonic Anhydride, Base (e.g., triethylamine, pyridine)This compoundHigh reactivity, often requires low temperatures.

An alternative and widely used approach for the synthesis of N-alkyltrifluoromethanesulfonamides is the reaction of trifluoromethanesulfonyl fluoride (B91410) (CF₃SO₂F) with amines. researchgate.net While trifluoromethanesulfonyl fluoride is less reactive than the corresponding anhydride, it offers advantages in terms of handling and stability. This method is one of the two principal synthetic approaches to perfluoroalkylsulfonamides. researchgate.net The reaction involves the nucleophilic substitution of the fluoride ion on the sulfonyl group by the amine.

The reaction can be represented as:

CH₃NH₂ + CF₃SO₂F → CH₃NHSO₂CF₃ + HF

This method has been successfully applied to a broad range of amines, demonstrating its versatility. A broad-spectrum, catalytic method for the amidation of sulfonyl fluorides has been developed, which can be particularly efficient for sterically hindered substrates. chemrxiv.org This catalytic approach often leads to excellent yields, typically in the range of 87-99%. chemrxiv.org

ReactantsReagentsProductKey Features
MethylamineTrifluoromethanesulfonyl Fluoride, BaseThis compoundMilder conditions compared to the anhydride, applicable to a wide range of amines.

Electrochemical methods offer a green and efficient alternative for the synthesis of sulfonamide derivatives. rsc.org These methods can proceed under mild conditions and often avoid the use of harsh reagents. researchgate.net For instance, the electrochemical synthesis of various sulfonamide derivatives has been achieved through the electrochemical oxidation of specific starting materials in the presence of nucleophiles. rsc.org While not yet widely applied to the direct synthesis of this compound, the principles of electrochemical synthesis represent a promising area for future development.

One reported electrochemical method involves the reduction of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids, leading to the formation of sulfonamide derivatives. researchgate.net This process involves the generation of a reactive intermediate that participates in a Michael-type addition reaction. researchgate.net Such strategies could potentially be adapted for the synthesis of trifluoromethanesulfonamide (B151150) derivatives.

MethodStarting MaterialsKey Features
Electrochemical Synthesis4-nitroso-N,N-dimethylaniline, Arylsulfinic acidsEnvironmentally friendly, mild reaction conditions, reagent-less. researchgate.net
Chemical Synthesis4-nitroso-N,N-dimethylaniline, Arylsulfinic acidsCan provide different derivatives based on reaction pH. rsc.org

Advanced Synthetic Approaches to Trifluoromethanesulfonamide Analogues

Recent research has focused on the development of more sophisticated and versatile methods for the synthesis of trifluoromethanesulfonamide analogues, including those with modified sulfonyl groups and diverse substitution patterns.

A notable advancement in the synthesis of trifluoromethanesulfonamide analogues is the development of N-trifluoromethylthiolation protocols for sulfonimidamides. nih.gov This method allows for the introduction of the trifluoromethylthio (SCF₃) group, which is of increasing interest in medicinal chemistry due to its high lipophilicity. nih.gov The protocol involves a two-step "umpolung" process where the sulfonimidamide is first brominated to form an N-bromo intermediate, which then undergoes nucleophilic attack by the trifluoromethanethiolate anion (⁻SCF₃). nih.gov

This methodology has been expanded from its initial application on sulfoximines to include sulfonimidamide substrates. nih.gov The resulting N-trifluoromethylthio sulfonimidamide derivatives have shown interesting biological activities. nih.gov

SubstrateKey ReagentsProduct
SulfonimidamideN-Bromosuccinimide, Silver trifluoromethanethiolate (AgSCF₃)N-Trifluoromethylthio sulfonimidamide

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a product that contains the majority of the atoms from the starting materials. nih.gov MCRs are highly efficient and atom-economical, making them attractive for the rapid generation of chemical libraries for drug discovery. nih.govnih.gov

While direct MCRs for the synthesis of this compound are not yet established, the principles of MCRs are being applied to create diverse heterocyclic structures that can be further functionalized to include the trifluoromethanesulfonamide moiety. tcichemicals.com The versatility of MCRs, such as the Ugi and Passerini reactions, allows for the creation of complex molecules with a wide range of functional groups, providing a platform for the synthesis of novel trifluoromethanesulfonamide analogues. nih.gov The synergy between multicomponent chemistry and medicinal chemistry offers a promising approach to accelerate the discovery and development of new therapeutic agents. nih.gov

Reactivity and Mechanistic Studies of N Methyltrifluoromethanesulfonamide in Organic Transformations

Acid-Base Properties and Their Influence on Reactivity

The acid-base characteristics of N-Methyltrifluoromethanesulfonamide are central to its application in a variety of chemical transformations. The presence of the triflyl group imparts a high degree of acidity to the N-H proton and modulates the nucleophilicity of the corresponding conjugate base.

This compound is characterized by a notably acidic N-H bond. This high acidity is a direct consequence of the strong electron-withdrawing effect of the trifluoromethyl group, which stabilizes the resulting amide anion upon deprotonation. Triflamides, in general, are recognized as some of the most potent NH-acids. For instance, the parent compound, trifluoromethanesulfonamide (B151150) (TfNH₂), has a pKa in water of 6.33. This indicates a significantly higher acidity compared to typical amines. The methyl group in this compound has a minor electronic influence compared to the powerful triflyl group, thus a similarly high acidity is expected for this derivative. Theoretical studies on related sulfonamides have shown that the gas-phase acidity is also substantially high, further underscoring the acidic nature of the N-H proton in this class of compounds nih.gov.

While the neutral form of this compound is a strong acid, its conjugate base, the N-methyltrifluoromethanesulfonamidate anion, can function as a strong, yet non-nucleophilic, base. A non-nucleophilic base is a sterically hindered base that is a poor nucleophile. Although the N-methyltrifluoromethanesulfonamidate anion is not exceptionally bulky, its low nucleophilicity can be attributed to the delocalization of the negative charge onto the highly electronegative oxygen atoms of the sulfonyl group and the fluorine atoms of the trifluoromethyl group. This charge delocalization reduces the availability of the lone pair on the nitrogen atom for nucleophilic attack. This characteristic is valuable in reactions where proton abstraction is desired without competing nucleophilic substitution or addition reactions.

The acidity of this compound is markedly higher than that of its alkyl- and arylsulfonamide counterparts. This difference is primarily due to the exceptional electron-withdrawing ability of the trifluoromethyl group compared to alkyl or aryl substituents. The table below illustrates the comparative acidity of various sulfonamides.

Compound NameStructurepKa (in DMSO)Reference
This compound CH₃N(H)SO₂CF₃Not explicitly found, but expected to be low
Methanesulfonamide (B31651) CH₃SO₂NH₂17.0 scribd.com
Benzenesulfonamide C₆H₅SO₂NH₂16.0 scribd.com
p-Toluenesulfonamide CH₃C₆H₄SO₂NH₂16.0 scribd.com

Note: A lower pKa value indicates a stronger acid.

As the data indicates, common alkyl- and arylsulfonamides are significantly less acidic than triflamides. The electron-donating or weakly electron-withdrawing nature of alkyl and aryl groups, respectively, results in less stabilization of the corresponding anion compared to the potent inductive effect of the trifluoromethyl group.

Participation in Specific Reaction Mechanisms

The distinct electronic properties of this compound enable its participation in a range of reaction mechanisms, serving as a source of reactive intermediates or as a key component in condensation reactions.

While direct evidence for this compound acting as a source of the trifluoromethyl cation (CF₃⁺) is not extensively documented, related electrophilic trifluoromethylating agents often feature a trifluoromethyl group attached to a good leaving group. In principle, under strongly acidic or oxidative conditions, the C-S bond in this compound could be cleaved to generate a trifluoromethyl species. However, more commonly, reagents specifically designed for electrophilic trifluoromethylation, such as S-(trifluoromethyl)diarylsulfonium salts, are employed beilstein-journals.org. These reagents are engineered to readily release a CF₃⁺ equivalent. The high stability of the N-methyltrifluoromethanesulfonamidate anion could, in theory, facilitate the departure of a trifluoromethyl cation under suitable reaction conditions, though this application remains less explored compared to other trifluoromethylating agents.

This compound and related sulfonamides are known to participate in condensation reactions with various electrophiles, particularly aldehydes and ketones. In these reactions, the acidic N-H proton can be removed, and the resulting nitrogen anion can act as a nucleophile. For instance, sulfonamides can undergo condensation with carbonyl compounds to form N-sulfonyl imines or related adducts. The reactivity in these condensations is influenced by the acidity of the sulfonamide and the reaction conditions. Acid catalysis is often employed to activate the carbonyl group toward nucleophilic attack by the sulfonamide. Studies on the condensation of sulfonamides with glyoxal (B1671930) have demonstrated the formation of various adducts, highlighting the utility of sulfonamides in constructing more complex molecular architectures mdpi.com. A general scheme for the condensation of a sulfonamide with an aldehyde is presented below.

General Scheme of Sulfonamide Condensation with an Aldehyde: R-SO₂NH₂ + R'-CHO → R-SO₂N=CHR' + H₂O

This reactivity allows for the incorporation of the trifluoromethanesulfonylamino moiety into various organic frameworks, which can be a valuable strategy in the synthesis of complex molecules with specific electronic properties.

Inertness to Strong Electrophiles

This compound, akin to other trifluoromethanesulfonamides (triflamides) and sulfonyl fluorides, exhibits notable stability and a general inertness towards strong electrophiles. This characteristic is attributed to several key electronic and structural features of the molecule. The sulfur atom is in its highest oxidation state (VI) and is bonded to a highly electronegative trifluoromethyl group and two oxygen atoms. This electronic environment significantly diminishes the nucleophilicity of the nitrogen atom, making it less susceptible to attack by electrophilic reagents that readily react with other sulfonamides or amines.

The strong electron-withdrawing nature of the trifluoromethanesulfonyl (CF₃SO₂) group is a primary factor in this inertness. Research comparing triflamide with other sulfonamides highlights its reduced reactivity. For instance, while many standard sulfonamides can be readily N-alkylated or undergo reactions with various electrophiles, triflamides require more forcing conditions. This reduced reactivity makes this compound a stable component in various chemical environments, resistant to degradation by many common electrophilic species.

Distinct Reactivity Patterns with Alkenes in Oxidative Systems

While inert to many electrophiles, this compound and its parent compound, triflamide, display unique reactivity with alkenes under specific oxidative conditions. The choice of oxidant and solvent system dictates the reaction pathway and the nature of the resulting products.

In an oxidative system comprising tert-butyl hypochlorite (B82951) (t-BuOCl) and sodium iodide (NaI), triflamides react with alkenes to yield a variety of products. Studies on the reaction of triflamide with styrene (B11656) in this system have shown the formation of iodotriflamidation products. mdpi.com The regioselectivity of this addition is noteworthy, with the triflamide residue typically adding to the α-carbon of the styrene molecule. mdpi.com

The reaction mechanism is believed to involve the in-situ generation of an electrophilic iodine species, which activates the alkene for subsequent nucleophilic attack by the triflamide anion. The specific products formed can vary based on the substrate and reaction conditions. For example, in reactions involving phenyl-N-triflylimino-λ³-iodane in the presence of N-halosuccinimides as oxidants, the products can range from linear halotriflamidation adducts to heterocyclic compounds like N-triflylaziridines, depending on the solvent. mdpi.com In acetonitrile (B52724), the solvent can participate in the reaction, leading to different outcomes compared to less nucleophilic solvents like methylene (B1212753) chloride. mdpi.com

Table 1: Products from the Reaction of Triflamide Derivatives with Alkenes in Oxidative Systems

AlkeneOxidative SystemSolventMajor Product TypeReference
StyrenePhI=NTf / NISCH₂Cl₂Iodotriflamidation Product mdpi.com
StyrenePhI=NTf / NBSCH₂Cl₂Bromotriflamidation Product mdpi.com
StilbenePhI=NTf / NBSCH₃CNN-Triflylimidazoline mdpi.com
VinylcyclohexanePhI=NTf / NISCH₂Cl₂Iodotriflamidation Product mdpi.com

Note: NIS = N-Iodosuccinimide; NBS = N-Bromosuccinimide; PhI=NTf = Phenyl-N-triflylimino-λ³-iodane.

Formation of N-Sulfonylamidines and Acetamide-Containing Products

This compound can serve as a precursor for the synthesis of N-sulfonylamidines, a class of compounds with significant applications in medicinal chemistry and as synthetic intermediates. Several synthetic strategies have been developed for the formation of N-sulfonylamidines from sulfonamides. nih.govrsc.orgresearchgate.net One common method involves the direct condensation of a sulfonamide with an amine derivative, such as N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), which provides the carbon atom for the amidine backbone. researchgate.net This reaction is often efficient and can be performed under mild, solvent-free conditions. researchgate.net

Another versatile route is the three-component coupling of a sulfonyl azide, an amine, and a third component like an alkyne or aldehyde, often mediated by a metal catalyst. nih.gov Alternatively, a one-pot method starting from N-acylsulfonamides involves a metal triflate-catalyzed deacylation followed by condensation to yield the N-sulfonylamidine. rsc.org These established methods are applicable to a wide range of sulfonamides, including this compound, allowing for the synthesis of the corresponding N-(trifluoromethylsulfonyl)-N'-methylformimidamide derivatives.

The formation of acetamide-containing products from reactions involving triflamide derivatives has also been observed, particularly in reactions with alkenes in nucleophilic solvents like acetonitrile. mdpi.com In these cases, the solvent can be incorporated into the product structure, leading to the formation of acetamide-type molecules through a Ritter-type reaction mechanism. Furthermore, hydroxy acetamides, which are valuable synthetic intermediates, can be produced through processes involving the hydrolysis of acetate (B1210297) precursors. google.com

Mechanistic Insights into Sulfur(VI)–Fluoride (B91410) Exchange (SuFEx) Mediated by Related Compounds

This compound contains a trifluoromethanesulfonyl group, but the principles of Sulfur(VI)–Fluoride Exchange (SuFEx) chemistry, primarily developed for compounds containing a reactive S-F bond (e.g., sulfonyl fluorides, R-SO₂F), provide crucial insights into the reactivity of the sulfur(VI) center. nih.gov SuFEx is a powerful click chemistry reaction that involves the exchange of a fluoride atom on a sulfur(VI) hub with a nucleophile, typically an alcohol or an amine. sigmaaldrich.com

Key Mechanistic Features of SuFEx:

Stability and Latent Reactivity: The S(VI)-F bond is thermodynamically strong and generally stable to a wide range of conditions, including hydrolysis, oxidation, and reduction. nih.govbldpharm.com This stability is a hallmark of SuFEx precursors. However, this bond can be activated under specific catalytic conditions to become highly reactive. nih.gov

Activation of the S-F Bond: The exchange reaction is typically facilitated by catalysts. Lewis bases, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), and Lewis acids can activate the S(VI)-F bond. nih.gov The activation mechanism is thought to involve the formation of a more reactive intermediate, such as an N-sulfonyl-DABCO salt, which is more susceptible to nucleophilic attack. nih.gov

Nucleophilic Attack: The central sulfur(VI) atom is highly electrophilic. Once the S-F bond is activated, it is readily attacked by nucleophiles like silyl-protected phenols or amines. nih.govsigmaaldrich.com This step proceeds via a nucleophilic substitution mechanism at the sulfur center. nih.gov

Role of Fluoride: The fluoride ion is an excellent leaving group in the SuFEx context, particularly due to its stabilization in the reaction medium. In the presence of protons or silylating agents, the leaving fluoride can be trapped, for instance, as the highly stable bifluoride ion ([F-H-F]⁻) or a strong Si-F bond, which drives the reaction forward. bldpharm.comwur.nl

While this compound does not possess a reactive S-F bond for direct SuFEx, the underlying principles highlight the high electrophilicity of its sulfur(VI) center and its potential for related nucleophilic substitution reactions at sulfur under appropriate activating conditions.

Intramolecular and Intermolecular Interactions

Formation of Intramolecular Hydrogen Bonds

The structure of this compound allows for the potential formation of intramolecular hydrogen bonds. A hydrogen bond is an electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (the donor, in this case, the N-H group) and another nearby electronegative atom (the acceptor). nih.gov

In this compound, the potential hydrogen bond acceptors are the oxygen atoms of the sulfonyl group (S=O) and the fluorine atoms of the trifluoromethyl group (C-F). Computational and spectroscopic studies on related molecules, such as N-[(trifluoromethylsulfonyl)aminomethyl]acetamide, have confirmed the presence of intramolecular hydrogen bonds, for example, between an N-H group and a carbonyl oxygen (C=O). nih.gov

For this compound, a five-membered ring could be formed through an N-H···O=S interaction. The strength of such a bond would depend on the geometry of the molecule and the relative basicity of the sulfonyl oxygen. Spectroscopic techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for detecting and characterizing these interactions. nih.govnih.gov The presence of an intramolecular hydrogen bond can significantly influence the molecule's conformation, reactivity, and physical properties.

N Methyltrifluoromethanesulfonamide As a Reagent and Catalyst in Synthetic Chemistry

Applications as a General Research Chemical

As general research chemicals, triflamides such as N-methyltrifluoromethanesulfonamide are valuable in various synthetic applications. Their high acidity and lipophilicity contribute to their utility as reagents and building blocks in the synthesis of more complex molecules. mdpi.com They can act as a source of nitrogen in C-amination (sulfonamidation) reactions, yielding products that serve as useful building blocks, ligands in metal complex catalysis, and components in medicinal chemistry. mdpi.com

Catalytic Roles

The catalytic utility of this compound and related compounds is a cornerstone of their application in modern organic synthesis. Their effectiveness is rooted in the distinct electronic properties of the trifluoromethanesulfonyl group.

The triflyl group (CF₃SO₂-), a key component of this compound, is a powerful electron-withdrawing group. wikipedia.org This characteristic induces a strong positive polarity on the attached sulfur atom and significantly increases the acidity of the N-H bond. The corresponding anion, triflate (CF₃SO₃⁻), is exceptionally stable due to resonance that delocalizes the negative charge across the three oxygen atoms, further enhanced by the inductive effect of the trifluoromethyl group. wikipedia.org This inherent stability makes the triflate moiety an excellent leaving group and renders the N-H proton of the triflamide highly acidic. mdpi.comwikipedia.org This pronounced Brønsted acidity allows this compound to function as an effective acid catalyst in a multitude of organic transformations. mdpi.com

Triflamides are frequently employed as efficient additives in numerous chemical reactions. mdpi.com Their role as an additive often stems from their capacity to act as a strong proton donor (Brønsted acid). In this capacity, this compound can activate substrates or other catalysts within a reaction system, enhancing reaction rates and influencing selectivity. The combination of high acidity and good compatibility with various organic solvents makes such compounds broadly applicable as catalytic additives for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com

The triflamide functional group plays a crucial role in directing and facilitating fluorination reactions. In one documented method, N-benzyltriflamide derivatives undergo palladium-catalyzed electrophilic fluorination of C-H bonds. nih.gov The triflamide group acts as a directing group, guiding the palladium catalyst to a specific C-H bond. This allows for a site-selective reaction with an electrophilic fluorine source, such as N-fluoro-2,4,6-trimethylpyridinium triflate, to form the desired Ar-F bond. nih.gov This process highlights how the structural properties of the triflamide are leveraged to achieve challenging synthetic transformations.

Component Role in Directed Fluorination Example
N-benzyltriflamideSubstrate with a directing group3
Palladium CatalystActivates the C-H bondPd(OTf)₂·2H₂O
Fluorinating ReagentProvides the electrophilic fluorine atomN-fluoro-2,4,6-trimethylpyridinium triflate

The strong Brønsted acidity of triflamides and the closely related triflimides makes them effective catalysts for cycloaddition reactions. mdpi.com These reactions are fundamental processes in organic synthesis for constructing cyclic molecules. By protonating one of the reactants, the catalyst can lower the energy of the transition state, thereby accelerating the reaction. This catalytic approach is applicable to a variety of cycloaddition types, including Diels-Alder ([4+2]), [6+2], and 1,3-dipolar cycloadditions. mdpi.comnih.govnih.gov

Cycloaddition Type Description Relevance
[4+2] Cycloaddition (Diels-Alder) A reaction between a conjugated diene and a substituted alkene (dienophile) to form a substituted cyclohexene (B86901) system. nih.govA common reaction where acid catalysis can activate the dienophile.
[6+2] Cycloaddition A reaction involving a system with 6 π-electrons (e.g., cycloheptatriene) and a 2 π-electron system to form an eight-membered ring. nih.govLess common than [4+2], but benefits from catalysis to control selectivity.
1,3-Dipolar Cycloaddition A reaction between a 1,3-dipole (e.g., nitrilimine, diazomethane) and a dipolarophile (e.g., an alkene) to form a five-membered heterocyclic ring. nih.govmdpi.comUsed to synthesize important heterocyclic structures like isoxazolidines. nih.gov

Friedel–Crafts reactions, which involve the alkylation or acylation of an aromatic ring, are a cornerstone of aromatic chemistry. mt.comwikipedia.org These reactions are a type of electrophilic aromatic substitution traditionally catalyzed by strong Lewis acids like aluminum chloride (AlCl₃). wikipedia.orglibretexts.org However, strong Brønsted acids such as triflimide can also serve as highly effective catalysts. mdpi.com this compound, by virtue of its acidic proton, can protonate the attacking species (from an alkyl halide or acyl chloride), generating a more potent electrophile (a carbocation or acylium ion) that readily reacts with the electron-rich aromatic ring. mdpi.commt.com This method can be an attractive alternative to traditional Lewis acid catalysis. nih.gov

Reaction Type Description Electrophile Catalyst Role
Friedel–Crafts Alkylation An alkyl group is added to an aromatic ring. wikipedia.orgCarbocation (R⁺)Protonates the alkyl source to facilitate carbocation formation.
Friedel–Crafts Acylation An acyl group (R-C=O) is added to an aromatic ring. libretexts.orgAcylium ion (R-C≡O⁺)Protonates the acyl source to generate the highly reactive acylium ion.

Catalysis in Heterocyclization Reactions

This compound and its derivatives have demonstrated utility as catalysts in the formation of heterocyclic rings, a cornerstone of synthetic chemistry due to the prevalence of these structures in pharmaceuticals and natural products. One notable application is in the intramolecular Diels-Alder reaction. The bidentate Lewis acid, bis[chloro(methyl)aluminum]trifluoromethanesulfonamide, has been shown to be an effective catalyst for the intramolecular Diels-Alder reaction of 1,7,9-decatrienoate derivatives that are linked by an ester tether. nih.gov This catalytic system facilitates the [4+2] cycloaddition to form complex cyclic structures.

Furthermore, substrates containing the trifluoromethanesulfonamide (B151150) moiety have been utilized in metal-catalyzed cyclization reactions. In studies on the cobalt-catalyzed cycloisomerization of unsaturated N-acyl sulfonamides, an olefinic N-acyl trifluoromethanesulfonamide substrate was observed to undergo cyclization. acs.orgnih.gov This reaction, which can be promoted by a Co(III)(salen) catalyst using either tert-butyl hydroperoxide or air as the oxidant, leads to the formation of cyclic N-sulfonyl imidates and lactams. acs.orgnih.gov The reaction demonstrates good tolerance for a variety of functional groups, including ethers and N-Boc protected amines. nih.gov

A summary of representative substrates in cobalt-catalyzed cycloisomerization is presented below.

Table 1: Scope of Cobalt-Catalyzed Cycloisomerization of Alkenyl N-Acyl Sulfonamides. nih.gov
Substrate Substituent (R)ProductYield (%)
Phenyl4b83
4-Methoxyphenyl (B3050149)4c75
4-Fluorophenyl4d79
2-Thienyl4g62
(CH₂)₂OPh4h97
(CH₂)₃N(Boc)₂4j63

Advanced Spectroscopic and Computational Investigations of N Methyltrifluoromethanesulfonamide

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and bonding characteristics of N-Methyltrifluoromethanesulfonamide. Each technique provides a unique piece of the puzzle, from vibrational modes and nuclear environments to fragmentation patterns and precise three-dimensional atomic arrangements.

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and probing intermolecular interactions, such as hydrogen bonding. In this compound, the IR spectrum is dominated by vibrations associated with the N-H, S=O, S-N, and C-F bonds.

Studies on trifluoromethanesulfonamide (B151150) and its N-substituted derivatives have shown that in inert media, these molecules can exist as monomers or form self-associates through hydrogen bonds. researchgate.net For this compound, the primary mode of self-association is the formation of cyclic dimers via intermolecular N-H···O=S hydrogen bonds. researchgate.net This association leads to a noticeable shift in the N-H stretching frequency (ν(N-H)) to a lower wavenumber compared to the free monomer, which is a hallmark of hydrogen bond formation. The strength of this interaction is influenced by the acidity of the N-H proton, which is significantly increased by the adjacent triflyl group.

Table 1: Characteristic Infrared Vibrational Frequencies for this compound Note: These are approximate ranges based on related sulfonamide compounds.

Vibrational Mode Functional Group Approximate Wavenumber (cm⁻¹) Notes
N-H Stretch (Free) N-H ~3400 Sharp band, observed in dilute non-polar solutions.
N-H Stretch (H-Bonded) N-H···O=S 3200 - 3300 Broad band, indicates self-association in concentrate solutions or solid state.
C-H Stretch N-CH₃ 2950 - 3050 Aliphatic C-H stretching vibrations.
S=O Asymmetric Stretch SO₂ 1320 - 1350 Strong absorption, characteristic of the sulfonyl group.
S=O Symmetric Stretch SO₂ 1140 - 1160 Strong absorption.
C-F Stretch CF₃ 1100 - 1250 Typically very strong and complex absorptions.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two main signals:

A signal for the methyl (CH₃) protons attached to the nitrogen atom. This signal would likely appear as a singlet, though it could show coupling to the N-H proton under specific conditions.

A signal for the amine (N-H) proton. This peak is often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. Its chemical shift can be highly dependent on solvent, concentration, and temperature due to its involvement in hydrogen bonding.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insight into the carbon framework. Two signals are expected:

A signal corresponding to the methyl (CH₃) carbon.

A signal for the trifluoromethyl (CF₃) carbon. This signal characteristically appears as a quartet due to one-bond coupling with the three fluorine atoms (¹JC-F).

Table 2: Predicted NMR Chemical Shifts for this compound Note: Chemical shifts (δ) are in ppm and are estimates based on analogous structures.

Nucleus Group Predicted Chemical Shift (δ) Multiplicity Notes
¹H N-CH₃ 2.8 - 3.2 Singlet Position influenced by the electron-withdrawing SO₂CF₃ group.
¹H N-H 5.0 - 8.0 Broad Singlet Chemical shift is highly variable.
¹³C N-CH₃ 30 - 40 Singlet

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. wikipedia.org In electrospray ionization (ESI) or electron impact (EI) mass spectrometry, this compound would first form a molecular ion [M]⁺ or a protonated molecule [M+H]⁺.

The fragmentation of sulfonamides is well-studied and often involves specific cleavage pathways. nih.govresearchgate.net For this compound, key fragmentation events would include:

Loss of SO₂: A common pathway for aromatic sulfonamides involves the extrusion of a neutral sulfur dioxide molecule (a loss of 64 Da), often promoted by electron-withdrawing groups. nih.gov

Cleavage of the S-N bond: This can lead to the formation of [CF₃SO₂]⁺ and [CH₃NH]⁺ fragments or related ions.

Cleavage of the C-S bond: This results in the formation of a [CF₃]⁺ ion and the corresponding [SO₂NHCH₃]⁺ fragment.

Table 3: Plausible Mass Spectrometry Fragments for this compound (Molecular Weight: 163.11 g/mol )

m/z Possible Fragment Ion Formula Notes
163 [CH₃NHSO₂CF₃]⁺ C₂H₄F₃NO₂S Molecular Ion (M⁺)
148 [NHSO₂CF₃]⁺ CHF₃NO₂S Loss of methyl radical (•CH₃)
99 [CH₃NHSO₂]⁺ CH₄NO₂S Loss of trifluoromethyl radical (•CF₃)
69 [CF₃]⁺ CF₃ Trifluoromethyl cation

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional molecular structure and crystal packing of a compound in the solid state. nih.gov An X-ray analysis of this compound would provide precise measurements of bond lengths, bond angles, and dihedral angles.

This technique would confirm the geometry around the sulfur atom (tetrahedral) and the nitrogen atom (trigonal pyramidal or planar depending on hybridization). Crucially, it would also reveal the supramolecular structure, showing how individual molecules are arranged in the crystal lattice. mdpi.com Based on IR data, it is expected that the crystal structure would feature the N-H···O=S hydrogen-bonded dimers, and X-ray analysis could precisely measure the distances and angles of these hydrogen bonds, providing definitive proof of this interaction. researchgate.netnih.gov

Computational Chemistry and Theoretical Studies

Computational methods, particularly those based on quantum mechanics, are vital for complementing experimental data and providing deeper insight into molecular properties that are difficult to measure directly.

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure, geometry, and properties of molecules. doaj.orgmdpi.com For this compound, DFT calculations, often using hybrid functionals like B3LYP, can be employed for several purposes:

Geometry Optimization: DFT can predict the lowest-energy conformation of the molecule, providing theoretical values for bond lengths and angles that can be compared with experimental X-ray data. researchgate.net

Vibrational Analysis: Theoretical vibrational frequencies can be calculated and compared with the experimental IR spectrum. This aids in the assignment of specific absorption bands to particular molecular motions.

Intermolecular Interactions: DFT is particularly useful for studying non-covalent interactions. nih.gov The strength of the N-H···O=S hydrogen bond in the dimer of this compound can be quantified by calculating the binding energy between two molecules.

Electronic Properties: DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight electron-rich (negative potential, e.g., oxygen atoms) and electron-poor (positive potential, e.g., N-H proton) regions. doaj.org These maps help predict the sites most likely to engage in intermolecular interactions like hydrogen bonding.

Table 4: Representative Theoretical Data Obtainable from DFT Calculations

Parameter Description Significance
Optimized Bond Lengths (Å) Calculated distances between bonded atoms (e.g., S=O, S-N, C-F). Comparison with X-ray data validates the computational model.
Optimized Bond Angles (°) Calculated angles between three connected atoms (e.g., O-S-O). Defines the molecular geometry and steric environment.
Dimer Binding Energy (kJ/mol) The energy released upon the formation of the hydrogen-bonded dimer. Quantifies the strength of the key intermolecular interaction.
NBO Charges Natural Bond Orbital analysis assigns partial charges to each atom. Reveals the electronic effect of the triflyl group on the sulfonamide moiety.

Quantum Chemical Calculations for Electronic Interactions and Acid-Base Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the electronic structure and predicting the physicochemical properties of molecules like this compound. These computational methods provide insights into electron distribution, molecular electrostatic potential (MESP), and acid-base characteristics, which are fundamental to understanding the molecule's reactivity and intermolecular interactions.

Studies on related sulfonamides, such as trifluoro-N-methyl-N-(2-phenylethenyl)methanesulfonamide, have utilized quantum chemical calculations to investigate their electronic structures and basicities. researchgate.net Such analyses can determine the relative energies of different protonated forms, both in the gas phase and in solution, thereby predicting the most likely site of protonation. For this compound, the nitrogen and oxygen atoms of the sulfonyl group are potential sites for protonation. The MESP can visually represent the charge distribution on the molecular surface, where regions of negative potential indicate likely sites for electrophilic attack or protonation. In sulfonamide-Schiff base compounds, negative potential zones are typically located on the nitrogen and oxygen atoms of the sulfonamide group. nih.gov

Furthermore, computational analyses of natural charges can reveal interesting electronic effects. For instance, in compounds with the CF3SO2NHR structure, an "abnormal" increase in electron density on the NH group has been observed with electron-acceptor substituents. This phenomenon can be rationalized through orbital interaction analysis. researchgate.net

Calculated PropertyTypical Finding for SulfonamidesImplication for this compound
Most Negative MESP Located on the sulfonyl oxygen atoms.The sulfonyl oxygens are the most probable sites for electrophilic attack and hydrogen bonding.
Proton Affinity Higher for the sulfonyl oxygen than the nitrogen atom.Protonation is more likely to occur on an oxygen atom of the SO2 group.
Natural Charge on Nitrogen Can be influenced by substituent effects.The trifluoromethyl group will significantly impact the electron density and basicity of the nitrogen atom.

Topological Analysis of Electron Density (AIM)

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Atoms in Molecules (AIM), provides a rigorous method for analyzing the topology of the electron density to characterize chemical bonding and intermolecular interactions. wikipedia.org This approach is based on identifying critical points (CPs) in the electron density, ρ(r), where the gradient of the electron density is zero. The nature of these CPs (nuclear, bond, ring, or cage) and the properties of the electron density at these points provide a quantitative description of the chemical bonds.

For this compound, an AIM analysis would be instrumental in characterizing the nature of its covalent bonds (e.g., S-N, S-O, C-F) and any potential intramolecular non-covalent interactions. The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the bond critical points (BCPs) are particularly informative. A high value of ρ(r) and a negative Laplacian are characteristic of a shared (covalent) interaction, while low ρ(r) and positive Laplacian values are indicative of closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals interactions. researchgate.netuni-muenchen.de

In the context of intermolecular interactions, AIM can be used to identify and characterize hydrogen bonds and other non-covalent contacts that govern the crystal packing and solution-phase behavior of this compound. For instance, in related sulfonamide-substituted silatranes, AIM analysis has been used to distinguish between covalent and non-covalent N∙∙∙Si bonds based on the electron density and its Laplacian at the BCP. mdpi.com

Table 2: Key Parameters in AIM Analysis and Their Interpretation

AIM Parameter at Bond Critical Point (BCP)Interpretation for Covalent BondsInterpretation for Non-Covalent Interactions
Electron Density, ρ(r) HighLow
Laplacian of Electron Density, ∇²ρ(r) Negative (charge concentration)Positive (charge depletion)
Total Electron Energy Density, H(r) NegativePositive or slightly negative

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a set of localized, chemically intuitive bonding, lone pair, and antibonding orbitals. wikipedia.org This approach provides a clear picture of the Lewis-like bonding structure of a molecule and allows for the quantitative analysis of electron delocalization through hyperconjugative interactions.

For this compound, NBO analysis can elucidate the hybridization of the atomic orbitals and the polarization of the chemical bonds. researchgate.net The analysis of donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis-type NBOs is particularly insightful. The stabilization energy (E(2)) associated with these interactions, calculated using second-order perturbation theory, quantifies the extent of electron delocalization. researchgate.netresearchgate.net

A key application of NBO analysis for this molecule would be to investigate the interactions involving the lone pairs on the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds. For example, in related sulfonamides, NBO analysis has been used to explain the increased electron density on the NH group by considering the interaction of lone pairs with the σ* antibonding orbital of the S-N bond. researchgate.net This type of hyperconjugative interaction can influence the geometry, stability, and reactivity of the molecule.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)Type of Interaction
n(O) σ(S-N)ModerateLone pair donation to an antibonding orbital
n(N) σ(S-O)ModerateLone pair donation to an antibonding orbital
σ(C-H) σ(S-N)*WeakSigma bond donation to an antibonding orbital

Studies on Frontier Molecular Orbitals (FMO) and Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding and predicting chemical reactivity. libretexts.org The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a crucial parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. researchgate.netwikipedia.org

For this compound, FMO analysis can predict its reactivity towards nucleophiles and electrophiles. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a greater ease of electronic excitation. nih.govnih.gov The spatial distribution of the HOMO and LUMO is also important, as it indicates the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively.

Various global reactivity descriptors, derived from the HOMO and LUMO energies, can be calculated to quantify the reactivity of this compound. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors are valuable for comparing the reactivity of a series of related compounds.

Table 4: Key Reactivity Descriptors Derived from FMO Analysis

Reactivity DescriptorFormulaInterpretation
HOMO-LUMO Gap (ΔE) ELUMO - EHOMOIndicates kinetic stability and chemical reactivity.
Electronegativity (χ) -(EHOMO + ELUMO)/2Measures the ability of a molecule to attract electrons.
Chemical Hardness (η) (ELUMO - EHOMO)/2Represents the resistance to change in electron distribution.
Global Electrophilicity Index (ω) χ²/2ηQuantifies the electrophilic nature of a molecule.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-protein interactions. nih.gov

Given that many sulfonamide-containing compounds exhibit a wide range of biological activities, molecular docking simulations of this compound could be employed to explore its potential as a ligand for various protein targets. nih.govnih.gov Such studies would involve generating a three-dimensional model of this compound and "docking" it into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy, and to rank different binding poses.

The results of molecular docking simulations can provide valuable information about the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. ekb.egmdpi.com This information can guide the design of new derivatives of this compound with improved binding affinity and selectivity for a specific biological target. Molecular dynamics simulations can further be used to assess the stability of the predicted ligand-protein complexes over time. mdpi.commdpi.com

Table 5: Common Interactions Investigated in Molecular Docking Simulations

Type of InteractionDescriptionPotential Role in this compound Binding
Hydrogen Bonding Interaction between a hydrogen atom covalently bonded to an electronegative atom and another electronegative atom.The sulfonyl oxygens and the nitrogen atom can act as hydrogen bond acceptors, while an N-H group (if present in a related structure) could be a donor.
Hydrophobic Interactions Favorable interactions between nonpolar groups in an aqueous environment.The methyl and trifluoromethyl groups can participate in hydrophobic interactions with nonpolar amino acid residues in the binding site.
Electrostatic Interactions Attractive or repulsive forces between charged or polar groups.The polar S=O and S-N bonds can engage in electrostatic interactions with charged or polar residues.
Van der Waals Forces Weak, short-range attractive forces between all atoms.Contribute to the overall stability of the ligand-protein complex.

Research on N Methyltrifluoromethanesulfonamide Derivatives and Analogues

Synthesis and Reactivity of N-Trifluoromethanesulfonylamidines

N-Trifluoromethanesulfonylamidines, often referred to as N-triflylamidines, are compounds of significant interest due to the strong electron-withdrawing nature of the triflyl group, which imparts unique properties to the amidine functionality. The synthesis of these compounds has been approached through several methods. One efficient method involves the reaction of N-sulfinyltriflamide with N-formylamines, yielding N-triflylamidines in high yields. organic-chemistry.org Other synthetic routes include the reaction of perfluoroalkylsulfonyl fluorides with dimethylformamide (DMF) and the Vilsmeier-Haack reaction of trifluoromethanesulfonamide (B151150) sodium salt with a suitable formamide (B127407) and phosphorus oxychloride. organic-chemistry.org

The reactivity of N-trifluoromethanesulfonylamidines is heavily influenced by the triflyl group. This group significantly decreases the basicity of the amidine's amino groups. organic-chemistry.org Consequently, these amidines are not protonated under physiological pH conditions and require strong acids like perchloric acid for titration. organic-chemistry.org The structural and conformational properties of N-triflylamidines have also been a subject of study, with research indicating the predominance of E-isomers in their conformational equilibrium. organic-chemistry.org

A notable reaction involving a related compound is the interaction of phenyl-N-triflylimino-λ3-iodane with alkenes. In the presence of N-halosuccinimides in dichloromethane, this reaction leads to mono- and bis-triflamidation products. However, changing the solvent to acetonitrile (B52724) results in different products, such as N-(2-bromo-1-phenylethyl)-N′-(triflyl)acetimidamide when N-bromosuccinimide (NBS) is used. eu-jr.eu This highlights the solvent's critical role in directing the reaction's outcome.

Table 1: Synthesis Methods for N-Trifluoromethanesulfonylamidines

MethodReactantsKey Features
From N-sulfinyltriflamideN-sulfinyltriflamide, N-formylaminesHigh yields, efficient
From Perfluoroalkylsulfonyl fluoridesRfSO2F, DMFDirect formation
Vilsmeier-Haack ReactionRFSO2NHNa, POCl3, R2NCHOThree-component reaction

N,N-Dichlorotriflamide and Sodium Salt of N-Chlorotriflamide as Imination Reagents

While specific literature on N,N-dichlorotrifluoromethanesulfonamide and the sodium salt of N-chlorotrifluoromethanesulfonamide as imination reagents is limited, the chemistry of related N-chloro-sulfonamides provides insight into their potential reactivity. N-chloro-sulfonamides are known reagents for various organic transformations, including the synthesis of other sulfonamides and as sources of active chlorine.

The synthesis of N-chloro-sulfonamides can be achieved through the reaction of sulfonamides with chlorinating agents. For instance, polymeric materials with immobilized N-chloro-sulfonamide groups have been synthesized from commercially available resins, which can then release active chlorine. eu-jr.euresearchgate.net The stability of the resulting N-chloro-sulfonamide can be influenced by the structure of the parent sulfonamide.

In the context of imination reactions, N-chloro-N-sodio-sulfonamides are valuable reagents. These compounds react with a variety of substrates to introduce a sulfonamide group. For example, they are used in the aminosulfonylation of aryldiazonium tetrafluoroborates in the presence of a copper catalyst. organic-chemistry.org This suggests that the sodium salt of N-chlorotrifluoromethanesulfonamide could potentially serve as a reagent for trifluoromethylsulfonamidation reactions.

N,N-dichloroamines can be prepared from primary amines using reagents like poly(N,N'-dichloro-N-ethylbenzene-1,3-disulfonamide). organic-chemistry.org This indicates that N,N-dichlorotriflamide, if synthesized, could act as a potent chlorinating or aminating agent. The reactivity of such compounds is generally high due to the presence of two electrophilic chlorine atoms attached to the nitrogen.

N-Trifluoromethylsulfonyl (Triflyl) Substituted Nitrogen Compounds

The introduction of the N-trifluoromethylsulfonyl (triflyl) group onto a nitrogen atom profoundly alters the properties of the parent molecule, making these compounds a unique class in organic chemistry. eu-jr.eu The strong electron-withdrawing nature of the triflyl group leads to high NH-acidity in triflamides, low nucleophilicity, and the ability to form strong hydrogen bonds. eu-jr.eu These characteristics make them useful in a variety of organic reactions and as components of functional materials.

The synthesis of N-triflyl substituted nitrogen compounds can be achieved through several strategies. One common method is the reaction of a primary or secondary amine with trifluoromethanesulfonic anhydride (B1165640) or trifluoromethanesulfonyl chloride. The synthesis of N-triflyl sulfoximines, for example, has been accomplished through the oxidation of N-trifluoromethylthio sulfoximines using reagents like sodium hypochlorite (B82951) pentahydrate or m-chloroperoxybenzoic acid (m-CPBA). researchgate.net The choice of oxidizing agent and reaction conditions depends on the specific substrate. researchgate.net

N-triflyl substituted compounds exhibit notable reactivity. For instance, N-triflyl sulfoximines are stable in both concentrated acidic and basic solutions and at elevated temperatures. researchgate.net They can undergo further functionalization, such as electrophilic aromatic substitution. The nitration of 4-methoxyphenyl (B3050149) N-triflyl sulfoximine (B86345) can be selectively controlled to yield mono- or dinitrated products by adjusting the ratio of nitric and sulfuric acid. researchgate.net

Furthermore, chiral N-triflyl phosphoramides have been developed as highly acidic Brønsted acid catalysts for asymmetric synthesis, such as the Diels-Alder reaction. organic-chemistry.org The high acidity of these catalysts allows for the activation of less reactive substrates. neliti.com The synthesis of N-CF3 containing heterocycles is another area of active research, with methods involving the cyclization of fluoro-olefins or the trifluoromethylation of nitrogen-containing species.

Table 2: Properties and Applications of N-Triflyl Substituted Nitrogen Compounds

Compound ClassKey PropertiesApplications
TriflamidesHigh NH-acidity, low nucleophilicityCatalysis, hydrogen bonding donors
N-Triflyl SulfoximinesHigh stability (acid, base, heat)Intermediates for further functionalization
Chiral N-Triflyl PhosphoramidesHigh Brønsted acidityAsymmetric catalysis (e.g., Diels-Alder)
N-CF3 HeterocyclesUnique biological and physical propertiesPharmaceuticals, agrochemicals

Fluoromethanesulfonamides and Their Acidities

The acidity of fluoromethanesulfonamides is a key property that influences their biological activity and chemical reactivity. The progressive substitution of hydrogen atoms with fluorine on the methyl group of a methanesulfonamide (B31651) dramatically increases its acidity.

A study on a series of fluoromethanesulfonamides revealed a linear increase in acidity with each additional fluorine atom. The pKa values of these compounds were determined, often by titration in a mixed solvent system like dimethylformamide-water due to their limited water solubility. For example, the pKa of N-phenylmethanesulfonamide is significantly higher than that of N-phenyl-1,1,1-trifluoromethanesulfonamide, indicating a substantial increase in acidity due to the trifluoromethyl group.

Table 3: Acidity of Selected Fluoromethanesulfonamides

CompoundpKa
C6H5NHSO2CH310.0
C6H5NHSO2CH2F8.53
C6H5NHSO2CHF27.06
C6H5NHSO2CF35.59
Data sourced from a study on fluoromethanesulfonamide (B1288907) acidities.

Design and Synthesis of Novel Sulfonamide Hybrid Structures

The design and synthesis of novel sulfonamide hybrid structures is a prominent area of research in medicinal chemistry, aiming to combine the pharmacophoric features of sulfonamides with other bioactive moieties to create new therapeutic agents. These hybrid molecules can exhibit enhanced activity, improved selectivity, or a broader spectrum of action compared to the individual components.

One approach involves the synthesis of hybrid molecules that combine a sulfonamide with another pharmacologically active scaffold. For instance, novel sulfonamide derivatives featuring a 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine (B5781151) core have been synthesized. This design merges the sulfonamide group with a structure related to trimetazidine, a drug with anti-ischemic properties. The synthesis of such hybrids is often achieved through a straightforward reaction between a suitable amine and a sulfonyl chloride.

Another strategy is the creation of sulfonamide-derived triazoles. These compounds have shown promise as antimicrobial agents. The synthesis typically involves the construction of a triazole ring appended to a sulfonamide core. The resulting hybrids have been evaluated for their activity against various bacterial strains, with some exhibiting potent inhibitory effects.

The design of these hybrid structures is often guided by computational docking studies to predict their binding affinity to specific biological targets, such as enzymes or receptors. neliti.com For example, novel sulfonamide derivatives have been designed as inhibitors of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. neliti.com The structural and physicochemical characterization of these new compounds is crucial and is typically performed using techniques like IR, NMR spectroscopy, and mass spectrometry. neliti.com

N-Trifluoromethylthio Sulfonimidamides and Sulfoximines

N-Trifluoromethylthio (SCF3) sulfonimidamides and sulfoximines are classes of compounds that have garnered attention for their potential biological activities. The introduction of the trifluoromethylthio group at the nitrogen atom of sulfonimidamides and sulfoximines has been shown to impart significant antimicrobial and cytotoxic properties.

The synthesis of N-trifluoromethylthio sulfonimidamides can be achieved by extending a protocol initially developed for sulfoximines. eu-jr.euresearchgate.net This involves the N-trifluoromethylthiolation of the corresponding sulfonimidamide substrates. Similarly, air- and moisture-stable N-trifluoromethylthio sulfoximines can be prepared from N-H-sulfoximines in a two-step process involving N-bromination followed by reaction with a trifluoromethanethiolate source, such as silver trifluoromethanethiolate. organic-chemistry.org

Research has shown that some N-trifluoromethylthio sulfonimidamide derivatives exhibit high antimycobacterial activity, with minimum inhibitory concentration (MIC) values comparable to the first-line tuberculosis antibiotic, ethambutol. eu-jr.euresearchgate.net However, these compounds have also been found to be cytotoxic to human cell lines. eu-jr.euresearchgate.net Structure-activity relationship studies have indicated that the trifluoromethylthio moiety is responsible for this observed cellular and bacterial toxicity. eu-jr.eu This finding is significant for medicinal chemistry, suggesting that the use of the SCF3 group in drug design requires careful consideration. researchgate.net

Table 4: Biological Activity of N-Trifluoromethylthio Sulfonimidamides

Compound TypeTarget Organism/Cell LineObserved Activity
N-SCF3 SulfonimidamidesMycobacterium tuberculosisHigh antimycobacterial activity
N-SCF3 SulfonimidamidesHuman HepG2 cellsCytotoxicity
N-CF3 SulfoximinesMycobacterium tuberculosisNo significant activity
Data highlights the crucial role of the SCF3 group in the observed bioactivity. eu-jr.eu

Comparative Studies with Other Sulfonamide Protecting Groups (e.g., Tosyl, Nosyl, Nms)

In organic synthesis, the protection of amine functionalities is a common requirement. Sulfonamides are frequently used as protecting groups, with p-toluenesulfonyl (tosyl, Ts) and 2-nitrobenzenesulfonyl (nosyl, Ns) being among the most common. The trifluoromethylsulfonyl (triflyl, Tf) group, due to its strong electron-withdrawing nature, also serves as a robust protecting group, though its removal can be challenging.

Tosyl amides are known for their high stability and robustness, making them suitable for use in multi-step syntheses where harsh reaction conditions are employed. However, the very stability of the tosyl group often complicates its removal, requiring strong reducing agents or harsh acidic conditions.

In contrast, nosyl amides are more readily cleaved under milder conditions, typically using a thiol and a base. This milder deprotection condition makes the nosyl group more attractive in syntheses involving sensitive functional groups. However, nosyl amides exhibit limited stability to various reaction conditions, which can restrict their application.

To address the limitations of both tosyl and nosyl groups, a new sulfonamide protecting group, termed Nms (2,4-dinitro-6-(methylsulfonyl)benzenesulfonyl), has been developed. The Nms group was designed through in silico studies to offer a balance of stability and ease of cleavage. It has been shown to be superior to traditional sulfonamide protecting groups in a range of applications, demonstrating broad functional group tolerance and allowing for transformations that are not possible with tosyl or nosyl groups.

The triflyl group, while an excellent protecting group due to its extreme stability, is generally considered permanent or very difficult to remove, which limits its widespread use as a temporary protecting group in the same vein as tosyl or nosyl. Its application is more common where permanent modification of the nitrogen atom's properties is desired.

Table 5: Comparison of Sulfonamide Protecting Groups

Protecting GroupAbbreviationKey AdvantagesKey Disadvantages
p-ToluenesulfonylTosyl (Ts)High stability, robustDifficult to remove
2-NitrobenzenesulfonylNosyl (Ns)Easily cleaved (mild conditions)Limited stability to some reagents
2,4-Dinitro-6-(methylsulfonyl)benzenesulfonylNmsGood balance of stability and cleavability, broad scopeNewer, less established
TrifluoromethylsulfonylTriflyl (Tf)Extremely stable, strong electron-withdrawing effectVery difficult to remove, often considered permanent

Future Research Directions and Emerging Applications

Exploration of Novel Catalytic Activities

While N-Methyltrifluoromethanesulfonamide is not primarily known as a catalyst, its structural features suggest potential for development in this area. The acidic nature of the N-H proton and the potential for the nitrogen atom to act as a ligand after deprotonation could be exploited in various catalytic systems. Future research could focus on:

Brønsted Acid Catalysis: Investigating the utility of this compound as a weak Brønsted acid catalyst for reactions such as esterifications, acetalizations, and ring-opening polymerizations. Its solubility in organic solvents could offer advantages over traditional solid acid catalysts.

Ligand Development for Transition Metal Catalysis: The deprotonated form of this compound could serve as a novel ligand for transition metals. The electron-withdrawing trifluoromethanesulfonyl group would significantly influence the electronic properties of the metal center, potentially leading to unique reactivity and selectivity in cross-coupling reactions, hydrogenations, or oxidations. For instance, N-Methylimidazole functionalized carboxymethylcellulose has been used to support palladium nanoparticles, creating an efficient catalyst for Suzuki cross-coupling reactions. nih.gov This highlights the potential of N-heterocyclic compounds in catalysis, a concept that could be extended to derivatives of this compound.

Organocatalysis: Exploring the potential of chiral derivatives of this compound as organocatalysts for asymmetric synthesis. The sulfonamide moiety can provide a rigid backbone for the introduction of chiral elements and can participate in hydrogen bonding to control the stereochemical outcome of reactions.

Development of Advanced Synthetic Methodologies

The synthesis of this compound and related compounds is an area ripe for innovation. Current methods, while effective, often rely on harsh reagents and conditions. Future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes.

A known laboratory-scale synthesis involves the reaction of methylamine (B109427) with trifluoromethanesulfonic anhydride (B1165640) in a chlorinated solvent at low temperatures. chemicalbook.com The process includes a washing step with hydrochloric acid and subsequent purification by distillation. chemicalbook.com

ReagentMolar AmountSolventTemperatureYield
Methylamine0.5 molDichloromethane-70 °C57%
Triflic anhydride0.1 molDichloromethane-70 °C57%
A summary of a reported synthesis of this compound. chemicalbook.com

Future advancements in synthetic methodologies could include:

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound could offer improved safety, better heat and mass transfer, and the potential for higher yields and purity.

Catalytic C-H Amination: Developing catalytic methods for the direct introduction of the trifluoromethanesulfonylamino group onto organic substrates would represent a significant advance in atom economy and synthetic efficiency.

Novel Fluorinating Reagents: Investigating the use of new and safer fluorinating reagents for the synthesis of the trifluoromethanesulfonyl precursor could mitigate the hazards associated with traditional methods.

Further Mechanistic Investigations through Advanced Computational Models

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing applications and discovering new ones. Advanced computational models, such as Density Functional Theory (DFT), can provide valuable insights into reaction pathways, transition states, and the electronic factors governing reactivity.

For example, computational studies have been instrumental in elucidating the regioselectivity and molecular mechanism of cycloaddition reactions involving related nitrile N-oxides. mdpi.com These studies can calculate activation energies and Gibbs free energies to predict the most favorable reaction pathways. mdpi.com Similarly, mechanistic studies on palladium-catalyzed reactions with related N-fluorosulfonimides have been conducted to understand the reaction pathways. researchgate.net

Future computational research on this compound could focus on:

Acidity and Hydrogen Bonding: Modeling the pKa of this compound in various solvents and its hydrogen bonding interactions with different functional groups to better predict its behavior in solution.

Reaction Pathways: Simulating the mechanisms of reactions where this compound acts as a reactant, intermediate, or catalyst to identify key intermediates and transition states. This can guide the rational design of more efficient reaction conditions.

Spectroscopic Properties: Calculating and interpreting the NMR, IR, and other spectroscopic data of this compound and its derivatives to aid in their characterization and to understand their electronic structure.

Integration with Green Chemistry Principles

The principles of green chemistry provide a framework for designing chemical products and processes that are more environmentally benign. chemicalbook.comresearchgate.netmdpi.com The future development of this compound and its applications should be guided by these principles.

The twelve principles of green chemistry include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, and using safer solvents. mdpi.com

Green Chemistry PrincipleApplication to this compound Synthesis and Use
Prevention Designing synthetic routes that minimize the formation of byproducts.
Atom Economy Developing reactions that incorporate the maximum number of atoms from the reactants into the final product.
Less Hazardous Chemical Syntheses Replacing hazardous reagents, such as triflic anhydride, with safer alternatives. chemicalbook.com
Safer Solvents and Auxiliaries Using greener solvents or solvent-free conditions in synthesis and applications. rsc.orgsci-hub.se
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure to reduce energy consumption.
Use of Renewable Feedstocks Exploring the use of bio-based starting materials for the synthesis of this compound.
Reduce Derivatives Avoiding unnecessary protection and deprotection steps in synthetic sequences.
Catalysis Employing catalytic reagents in place of stoichiometric ones to improve efficiency and reduce waste.

Recent research has focused on the green synthesis of related sulfonyl fluorides, utilizing safer reagents and producing non-toxic byproducts, which aligns with the goals of sustainable chemistry. sciencedaily.com Applying these concepts to the production and use of this compound will be a key area of future research, aiming to enhance its utility while minimizing its environmental footprint.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-Methyltrifluoromethanesulfonamide, and how can purity be ensured?

  • Synthesis : The compound is typically synthesized via sulfonylation reactions using trifluoromethanesulfonyl derivatives under anhydrous conditions. For example, trifluoromethanesulfonic acid (CF3_3SO3_3H) or its chloride may serve as precursors.
  • Purification : Recrystallization from non-polar solvents (e.g., petroleum ether) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to achieve >98.0% purity.
  • Storage : Store at 0–6°C in airtight containers to prevent hydrolysis or decomposition .
Physical Properties (Example)
Melting Point
Boiling Point
Purity

Q. Which spectroscopic methods are optimal for characterizing this compound?

  • 1H/13C NMR : Key for identifying methyl and trifluoromethyl groups. Chemical shifts for CF3_3 groups appear downfield (~110–120 ppm in 19F^{19}\text{F} NMR).
  • IR Spectroscopy : Confirms sulfonamide S=O stretching (1350–1200 cm1^{-1}) and C-F vibrations (1100–1000 cm1^{-1}).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 281.16) .

Q. What safety protocols are critical when handling this compound?

  • Risk Assessment : Conduct a hazard analysis per guidelines in Prudent Practices in the Laboratory (e.g., evaluate flammability, toxicity, and reactivity).
  • PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation or skin contact.
  • Spill Management : Neutralize with sodium carbonate and adsorb with inert materials (e.g., Celite®) .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity?

  • The CF3_3 group enhances electrophilicity at the sulfur center, facilitating nucleophilic substitutions (e.g., with amines or alcohols). This effect is comparable to trifluoromethanesulfonic acid (triflic acid), a known superacid catalyst .
  • Computational studies (DFT) can quantify the electron-withdrawing effect via Hammett constants (σm=0.43\sigma_m = 0.43) or molecular electrostatic potential maps .

Q. Can this compound act as a ligand in metal coordination chemistry?

  • Coordination Modes : The sulfonamide nitrogen can donate electrons to transition metals (e.g., Re, Pt), forming complexes with potential catalytic activity.
  • Example : Analogous sulfonamides form Re(CO)3_3 complexes, characterized by 1H^{1}\text{H} NMR and X-ray crystallography .

Q. What role does this compound play in organofluorine reaction mechanisms?

  • Catalysis : As a strong electron-deficient sulfonamide, it stabilizes carbocation intermediates in Friedel-Crafts alkylations or Diels-Alder reactions.
  • Mechanistic Insight : Kinetic isotope effects (KIEs) and 19F^{19}\text{F} NMR titration experiments can probe its interaction with substrates .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points (46–57°C vs. higher values): How should researchers validate data?

  • Possible Causes : Impurities, polymorphic forms, or measurement techniques (DSC vs. capillary methods).
  • Resolution : Cross-reference with high-purity samples (e.g., >98.0% from ) and replicate conditions .

Methodological Recommendations

  • Reaction Design : Use anhydrous solvents (CH2_2Cl2_2, acetonitrile) and 4 Å molecular sieves to prevent hydrolysis during synthesis .
  • Analytical Workflow : Combine NMR (structure), HPLC (purity), and TGA (thermal stability) for comprehensive characterization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.